molecular formula C5H9N2NaS2 B8008370 sodium;N-pyrrolidin-1-ylcarbamodithioate

sodium;N-pyrrolidin-1-ylcarbamodithioate

Cat. No.: B8008370
M. Wt: 184.3 g/mol
InChI Key: XGKWAKBAJCWBPM-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;N-pyrrolidin-1-ylcarbamodithioate” is known as Carbimazole. It is a pharmaceutical compound primarily used as an antithyroid agent. Carbimazole is a prodrug that is converted to its active form, methimazole, in the body. It is used to manage hyperthyroidism, a condition characterized by excessive production of thyroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbimazole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of ethyl isothiocyanate with ethylamine to form ethylthiourea. This intermediate is then cyclized to form the imidazole ring, resulting in the formation of Carbimazole.

Industrial Production Methods

In industrial settings, the production of Carbimazole involves large-scale chemical reactions under controlled conditions. The process ensures high purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize efficiency and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Carbimazole undergoes several types of chemical reactions, including:

    Oxidation: Carbimazole can be oxidized to form its active metabolite, methimazole.

    Reduction: Reduction reactions can convert Carbimazole back to its precursor compounds.

    Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products Formed

The major product formed from the oxidation of Carbimazole is methimazole, which is the active form of the drug. Other derivatives can be formed through substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Carbimazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study imidazole chemistry and its derivatives.

    Biology: Investigated for its effects on thyroid function and hormone regulation.

    Medicine: Primarily used in the treatment of hyperthyroidism and related thyroid disorders.

    Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.

Mechanism of Action

Carbimazole exerts its effects by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. By blocking this enzyme, Carbimazole reduces the production of thyroid hormones, thereby managing hyperthyroidism. The molecular targets include the thyroid gland and the pathways involved in hormone synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methimazole: The active metabolite of Carbimazole, used directly as an antithyroid agent.

    Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different chemical structure.

    Thiamazole: A compound with similar therapeutic effects but distinct pharmacokinetic properties.

Uniqueness

Carbimazole is unique in its role as a prodrug, which means it is converted to its active form, methimazole, in the body. This conversion allows for a more controlled release and prolonged effect compared to direct administration of methimazole.

Properties

IUPAC Name

sodium;N-pyrrolidin-1-ylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S2.Na/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKWAKBAJCWBPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)NC(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)NC(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N2NaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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